molecular formula C7H5ClN2S B3045627 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 110704-35-3

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B3045627
CAS No.: 110704-35-3
M. Wt: 184.65 g/mol
InChI Key: PEZKJSQLIHPQMD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,3]thiazolo[5,4-b]pyridine (CAS 110704-35-3) is a valuable chemical intermediate in scientific research and development. This compound features a thiazolo[5,4-b]pyridine core, which is recognized in medicinal chemistry as a privileged structure due to its similarity to biologically active skeletons . The presence of the reactive chloromethyl group makes this molecule a versatile building block for further functionalization, enabling the construction of more complex target molecules . The thiazolo[5,4-b]pyridine scaffold is of significant interest in drug discovery, as derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology, demonstrating inhibitory activity at nanomolar concentrations . Furthermore, closely related scaffolds, such as thiazolo[4,5-b]pyridine, are being investigated in agrochemistry for their herbicidal activity, specifically as inhibitors of acyl-ACP thioesterase . Researchers are advised to handle this compound with appropriate safety precautions, including wearing protective gloves and eyewear, and to work in a well-ventilated place . This product is intended for research purposes and is not for human or veterinary diagnostic use. For more detailed handling and storage information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKJSQLIHPQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557376
Record name 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-35-3
Record name 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Condensation of 2-Aminothiophenol Derivatives

A widely adopted method for synthesizing chloromethyl-substituted thiazolo-pyridines involves microwave-assisted condensation. Luo et al. demonstrated that 2-chloromethyl-benzothiazole derivatives can be prepared by reacting 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes. While this approach was initially applied to benzothiazoles, its adaptation to pyridine-containing systems requires substitution of 2-aminopyridine-3-thiol derivatives as starting materials.

Mechanistic Pathway :

  • Nucleophilic Attack : The thiol group of 2-aminopyridine-3-thiol attacks the carbonyl carbon of chloroacetyl chloride, forming a thioester intermediate.
  • Cyclization : Intramolecular displacement of the chloride by the adjacent amine group generates the thiazolidine ring.
  • Aromatization : Dehydrohalogenation under microwave irradiation yields the fully conjugated thiazolo[5,4-b]pyridine core.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Acetic acid 82–85
Temperature 100°C (microwave) -
Reaction Time 10 minutes -
Substoichiometric 1.2 eq. chloroacetyl Cl 78

This method benefits from rapid reaction times and high atom economy but requires precise control over microwave parameters to prevent decomposition of thermally sensitive intermediates.

Multi-Component Annulation Involving Pyridine Precursors

Recent advances in annulation chemistry have enabled the direct construction of the thiazolo[5,4-b]pyridine scaffold. Lozynskyi et al. reported a one-pot synthesis of analogous structures using 4-iminothiazolidin-2-ones and β-dicarbonyl compounds under basic conditions. For 2-(chloromethyl) derivatives, substituting β-keto chlorides (e.g., chloromethyl acetoacetate) as the dicarbonyl component introduces the chloromethyl group in situ.

Reaction Scheme :

  • Knoevenagel Condensation : 4-Iminothiazolidin-2-one reacts with chloromethyl acetoacetate to form a chalcone-like intermediate.
  • Cyclodehydration : Base-mediated elimination generates the fused thiazolo-pyridine system.

Key Observations :

  • Use of magnesium oxide (MgO) as a heterogeneous base improves yields by minimizing side reactions.
  • Polar aprotic solvents (e.g., 1,4-dioxane) enhance regioselectivity for the [5,4-b] isomer.

For substrates where direct introduction of the chloromethyl group is challenging, post-synthetic modification offers a viable alternative. This two-step approach involves:

Step 1: Hydroxymethylation

  • Mannich Reaction : Treating thiazolo[5,4-b]pyridine with formaldehyde and a secondary amine generates a hydroxymethyl intermediate.
  • Conditions : 60°C, ethanol, 6 hours (Yield: 70–75%).

Step 2: Chlorination

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Optimization : Excess SOCl₂ in dichloromethane at 0°C achieves >90% conversion.

Advantages :

  • Permits modular functionalization of preformed heterocycles.
  • Avoids regiochemical complications during annulation.

Catalytic Hydrogenation and Cross-Coupling Strategies

Pd/C-mediated hydrogenation and Suzuki-Miyaura cross-coupling have been employed in multi-step syntheses. A patent by Coelho et al. outlines a route where a chloromethyl group is introduced via benzylation of a hydroxylated intermediate:

Key Steps :

  • Benzylation : 3-Hydroxythiazolo[5,4-b]pyridine reacts with benzyl chloride in acetone/K₂CO₃ at 55–60°C.
  • Hydrogenolysis : Pd/C-catalyzed cleavage of the benzyl ether yields the hydroxymethyl derivative.
  • Chlorination : SOCl₂ treatment finalizes the chloromethyl group.

Critical Parameters :

Step Catalyst Temperature Yield (%)
Benzylation K₂CO₃ 55°C 89
Hydrogenolysis 5% Pd/C 40°C 92

This method is advantageous for large-scale production but involves additional purification steps.

Green Chemistry Approaches Using Ionic Liquids

Emerging methodologies prioritize sustainability. Gandhi et al. demonstrated that ionic liquids (e.g., [BMIM]BF₄) can catalyze the cyclocondensation of 2-aminopyridine-3-thiols with α-chloroketones at room temperature.

Performance Metrics :

  • Solvent : Recyclable ionic liquid (5 cycles without yield loss).
  • Yield : 80–84% with 0.5 mol% catalyst loading.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions often involve the use of ethanol as a solvent and moderate temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which have been evaluated for their biological activities .

Scientific Research Applications

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, the chloromethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

Structural and Functional Variations

Key analogs of 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine include derivatives with substitutions at the 2-, 5-, and 6-positions. These modifications significantly alter target specificity and potency:

Compound Substituents/Modifications Target Kinase IC50 Value Key SAR Insights Reference
6h 2-Amino-3-(trifluoromethyl)phenyl amide c-KIT 9.87 µM 3-CF3 group enhances hydrophobic binding
19a 2-Pyridyl, 4-morpholinyl, sulfonamide PI3Kα 3.6 nM Sulfonamide critical for H-bonding
6d Anilide group at 2-position BRAF/VEGFR2 <10 nM Planar anilide stabilizes DFG-out binding
ID 6 () 1,3-Thiazolo[5,4-b]pyridine ring CYP1A1 41.00 Reduced activity vs. benzoxadiazole
19d 2-Pyridyl, 4-morpholinyl, methyl sulfonamide PI3Kα 53 nM Electron-deficient groups improve potency

Mechanistic Insights

  • c-KIT Inhibition : Derivatives like 6h rely on hydrophobic interactions between the 3-trifluoromethyl group and the kinase’s hydrophobic pocket .
  • PI3Kα Inhibition : Compound 19a forms hydrogen bonds via its sulfonamide NH with Lys802, a key residue in the ATP-binding site .
  • BRAF/VEGFR2 Inhibition : The anilide group in 6d stabilizes the inactive DFG-out conformation, enhancing dual kinase inhibition .

Key SAR Trends

Substituent Flexibility :

  • The 2-position tolerates diverse groups (e.g., amides, sulfonamides), but rigid planar groups (e.g., pyridyl) enhance potency .
  • At the 6-position, boronic ester groups (e.g., pinacol ester) enable Suzuki coupling for further derivatization .

Electron Effects :

  • Electron-withdrawing groups (e.g., CF3, Cl) improve binding by increasing acidity of NH protons (critical for H-bonding) .

Scaffold Modifications :

  • Replacing pyridyl with phenyl reduces PI3Kα inhibition by ~10-fold, highlighting the importance of nitrogen positioning .

Limitations and Challenges

  • Selectivity : Compound 19a shows 10-fold reduced activity against PI3Kβ compared to PI3Kα/γ/δ, indicating isoform-specific interactions .
  • Synthetic Complexity : Introducing sulfonamide or boronic ester groups requires multi-step protocols with moderate yields (21–80%) .

Biological Activity

2-(Chloromethyl)-[1,3]thiazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the thiazole and pyridine rings, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a thiazolo[5,4-b]pyridine framework. This configuration enhances its reactivity and biological interactions. The presence of the chlorine atom allows for potential electrophilic substitution reactions, which can be crucial for binding to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. For instance, derivatives have shown significant inhibition of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival. One study reported that a specific derivative exhibited an IC50 value of 3.6 nM against PI3Kα, indicating potent inhibitory activity .

In another investigation focusing on gastrointestinal stromal tumors (GIST), a derivative was found to inhibit c-KIT activity significantly, showing promise against imatinib-resistant cell lines with an IC50 of 4.77 μM . These findings underscore the compound's potential as a targeted therapy in oncology.

Antimicrobial Activity

Compounds containing thiazole and pyridine moieties have been associated with antimicrobial properties. Research indicates that such compounds can inhibit various bacterial and fungal strains, suggesting their utility in treating infections . The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

  • Functional Groups : The presence of sulfonamide groups has been linked to enhanced PI3K inhibitory activity .
  • Substituent Variations : Modifications at different positions on the thiazolo ring can significantly affect potency and selectivity against various biological targets .
Derivative Target IC50 (nM) Notes
Compound 19aPI3Kα3.6Potent inhibitor; significant anticancer activity
Compound 6rc-KIT4.77Effective against imatinib-resistant cells

Study on PI3K Inhibition

In a study aimed at developing novel inhibitors for cancer treatment, researchers synthesized several thiazolo[5,4-b]pyridine derivatives. Among them, compound 19a demonstrated remarkable selectivity and potency against PI3K isoforms with low nanomolar IC50 values . This highlights the compound's potential as a lead candidate for further drug development.

c-KIT Inhibition in GIST

A focused investigation on c-KIT inhibitors revealed that derivative 6r not only inhibited c-KIT effectively but also demonstrated significant cytotoxicity against resistant GIST cell lines . This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine, and what methodological considerations are critical for achieving high purity?

  • Answer : The compound is synthesized via cyclization reactions starting from 2-aminopyridine derivatives. Key steps include the introduction of the thiazole ring using phosphoryl chloride (POCl₃) and carboxylic acids under controlled conditions. Industrial synthesis often employs continuous flow processes to optimize reaction parameters (e.g., temperature, reagent concentration) for reproducibility and scalability . Methodological challenges include minimizing by-products (e.g., dimerization or over-chlorination), which can be mitigated using automated systems for precise stoichiometric control .

Q. How is the structural characterization of this compound performed in crystallographic studies?

  • Answer : X-ray crystallography using programs like SHELX is critical for resolving the compound’s 3D structure. SHELXL refines small-molecule structures by analyzing diffraction data, while SHELXD aids in phase determination. For example, the chloromethyl group’s orientation and electronic interactions with the fused pyridine-thiazole system can be validated via density functional theory (DFT) calculations paired with crystallographic data .

Q. What are the primary research applications of this compound in drug discovery?

  • Answer : The compound serves as a versatile intermediate for synthesizing bioactive derivatives. Its chloromethyl group enables functionalization (e.g., nucleophilic substitution) to generate analogs targeting kinases like c-KIT and PI3K. For instance, derivatives with trifluoromethylphenyl substituents exhibit moderate inhibitory activity (IC₅₀ = 9.87 µM) against c-KIT, a therapeutic target in gastrointestinal stromal tumors (GISTs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of thiazolo[5,4-b]pyridine derivatives?

  • Answer : SAR strategies involve:

  • Synthetic diversification : Modifying the R1 group (e.g., aromatic rings, hydrophobic substituents) to enhance target binding. For example, 3-(trifluoromethyl)phenyl improves c-KIT inhibition by occupying hydrophobic pockets .
  • Biochemical assays : Radiometric kinase assays (Table 1, ) quantify enzymatic inhibition.
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes and guide rational design .

Q. What experimental approaches address imatinib resistance in c-KIT-driven cancers using this scaffold?

  • Answer : Resistance often arises from c-KIT mutations (e.g., D816V). Derivatives with extended hydrophobic substituents (e.g., urea linkages inspired by regorafenib) are synthesized to bypass steric hindrance. Enzymatic profiling against mutant c-KIT isoforms and in vitro resistance models (e.g., HMC-1.2 mast cell lines) validate efficacy .

Q. How can synthesis yields be improved while reducing by-product formation?

  • Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., palladium acetate for Suzuki couplings) enhances yield. For example, replacing batch reactors with flow chemistry increased the yield of a related oxazole-pyridine derivative from 20% to 51% .

Q. What role does this scaffold play in materials science, particularly in polymer solar cells?

  • Answer : Thiazolo[5,4-b]pyridine acts as an electron-withdrawing unit in conjugated polymers, improving charge transport in organic photovoltaics. Device efficiency is evaluated via UV-Vis spectroscopy, cyclic voltammetry, and external quantum efficiency (EQE) measurements .

Methodological Challenges and Data Analysis

Q. How are contradictions in enzymatic inhibition data resolved during SAR studies?

  • Answer : Discrepancies (e.g., loss of activity after methylene insertion in derivative 6i ) are investigated through:

  • Dose-response curves : Confirm IC₅₀ consistency across replicates.
  • Crystallographic validation : Resolve binding pose changes caused by structural modifications.
  • Off-target profiling : Rule out nonspecific inhibition using kinase selectivity panels .

Q. What computational tools are used to predict the reactivity of the chloromethyl group in functionalization reactions?

  • Answer : Quantum mechanical calculations (e.g., Gaussian 16) model reaction pathways, while molecular electrostatic potential (MEP) maps identify nucleophilic attack sites. These tools guide regioselective modifications, such as amination or thiol substitution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Reactant of Route 2
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2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine

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